molecular formula C21H29N3O5S B2580632 3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049446-55-0

3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2580632
CAS No.: 1049446-55-0
M. Wt: 435.54
InChI Key: DOSSUUNZFUMUMX-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H29N3O5S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Studies

The compound 3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide and its derivatives are primarily involved in chemical synthesis studies, forming a base for the creation of various heterocyclic compounds. These compounds are synthesized for potential applications in treating various health conditions due to their biological activities.

  • Synthesis of Novel Compounds :

    • A study describes the synthesis of novel compounds including benzenesulfonamide derivatives. These compounds are synthesized by reacting specific chemicals and then evaluated for their biological activities, such as COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Some synthesized compounds showed high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).
  • Photosensitizing Agents for Cancer Treatment :

    • The compound and its derivatives have been studied for their photophysical and photochemical properties. One particular study synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
  • Structural and Computational Analysis :

    • Some studies focus on the crystal structure analysis and computational density functional theory (DFT) calculations of the compound's derivatives. These studies provide insight into the reactive sites for electrophilic and nucleophilic nature of the molecules, along with information about the nature of intermolecular contacts and interactions (Kumara et al., 2017).
  • Carbonic Anhydrase Inhibition for Medical Applications :

    • The compound's derivatives have been evaluated for their inhibitory action against human carbonic anhydrase isoforms. Some derivatives exhibited potent inhibitory action against specific isoforms involved in conditions like epilepsy and glaucoma. These compounds are also evaluated for their anticonvulsant activity, indicating potential therapeutic applications (Mishra et al., 2017).
  • Anti-Malarial Properties :

    • Certain derivatives of the compound have been studied for their anti-malarial activity. The research includes analyzing the crystal structures of active and nonactive compounds and studying their biological activities, which highlighted the importance of specific structural components in generating activity against malaria (Cunico et al., 2009).

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5S/c1-27-19-7-5-4-6-18(19)24-14-12-23(13-15-24)11-10-22-30(25,26)17-8-9-20(28-2)21(16-17)29-3/h4-9,16,22H,10-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSSUUNZFUMUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.